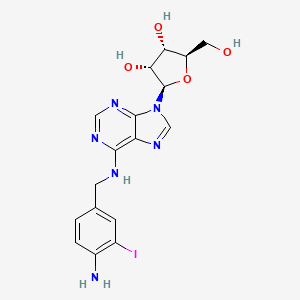

(2R,3R,4S,5R)-2-(6-((4-Amino-3-iodobenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Abscisinsäure, allgemein als I-ABA bezeichnet, ist ein Pflanzenhormon, das eine entscheidende Rolle bei der Regulierung verschiedener physiologischer Prozesse in Pflanzen spielt. Sie ist an der Samenruhe, der Schließung der Stomata und der Reaktion auf Umweltstressoren wie Trockenheit, Salzgehalt und extreme Temperaturen beteiligt . Abscisinsäure ist ein Sesquiterpen, das heißt, es ist eine Verbindung, die aus drei Isopreneinheiten besteht.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Abscisinsäure umfasst mehrere Schritte, ausgehend von einfachen Vorläufern. Ein übliches Verfahren verwendet Farnesyldiphosphat als Ausgangsmaterial, das eine Reihe von Reaktionen durchläuft, darunter Cyclisierung, Oxidation und Isomerisierung, um Abscisinsäure zu bilden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Katalysatoren wie Enzymen oder Metallkomplexen, um die Transformationen zu erleichtern.

Industrielle Produktionsverfahren: Die industrielle Produktion von Abscisinsäure beinhaltet häufig die mikrobielle Fermentation. Bestimmte Stämme von Pilzen und Bakterien sind in der Lage, Abscisinsäure durch ihre Stoffwechselwege zu produzieren. Der Fermentationsprozess wird optimiert, um die Ausbeute an Abscisinsäure zu maximieren, und die Verbindung wird dann mit Techniken wie Chromatographie extrahiert und gereinigt .

Chemische Reaktionsanalyse

Arten von Reaktionen: Abscisinsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. So kann sie beispielsweise zu Phaseinsäure und Dihydrophaseinsäure oxidiert werden, die ihre wichtigsten Abbauprodukte sind . Reduktionsreaktionen können Abscisinsäure in Abscisinalkohol umwandeln.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen von Abscisinsäure verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um die Degradation der Verbindung zu verhindern .

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von Abscisinsäure entstehen, sind Phaseinsäure, Dihydrophaseinsäure und Abscisinalkohol. Diese Produkte werden häufig untersucht, um die Stoffwechselwege und Regulationsmechanismen von Abscisinsäure in Pflanzen zu verstehen .

Analyse Chemischer Reaktionen

Types of Reactions: Abscisic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form phaseic acid and dihydrophaseic acid, which are its major catabolites . Reduction reactions can convert abscisic acid to abscisic alcohol.

Common Reagents and Conditions: Common reagents used in the reactions of abscisic acid include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .

Major Products: The major products formed from the reactions of abscisic acid include phaseic acid, dihydrophaseic acid, and abscisic alcohol. These products are often studied to understand the metabolic pathways and regulatory mechanisms of abscisic acid in plants .

Wissenschaftliche Forschungsanwendungen

Overview

The compound (2R,3R,4S,5R)-2-(6-((4-Amino-3-iodobenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a derivative of purine and tetrahydrofuran, which has garnered attention for its potential therapeutic applications. Its unique structural properties allow it to interact with various biological systems, particularly in the context of pharmacology and medicinal chemistry.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Studies have demonstrated that similar purine derivatives can modulate cellular signaling pathways that are crucial for cancer cell proliferation and survival. The compound's ability to engage with adenosine receptors has been linked to potential antitumor effects in various malignancies.

Immunosuppressive Effects

The compound has shown promise in immunosuppressive applications. It may provide therapeutic benefits in conditions where leukocyte-induced tissue damage occurs, such as autoimmune diseases and transplant rejection. The immunosuppressive properties are attributed to its selective action on adenosine receptors, which play a critical role in regulating immune responses .

Neurological Disorders

Preliminary studies suggest that the compound could have neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's. Its mechanism may involve the modulation of neurotransmitter release and protection against oxidative stress .

Cardiovascular Health

Given its interactions with adenosine receptors, this compound may also have implications in cardiovascular health. Research has indicated that adenosine receptor agonists can help regulate heart rate and protect against ischemic damage during myocardial infarction .

Data Tables

| Application Area | Potential Benefits | Mechanism of Action |

|---|---|---|

| Anticancer Activity | Inhibition of tumor growth | Modulation of signaling pathways |

| Immunosuppressive Effects | Protection from tissue damage in autoimmune diseases | Selective action on adenosine receptors |

| Neurological Disorders | Neuroprotection and potential cognitive enhancement | Modulation of neurotransmitter release |

| Cardiovascular Health | Regulation of heart rate and ischemic protection | Interaction with adenosine receptors |

Case Studies

-

Case Study on Anticancer Properties

- A study assessed the efficacy of purine derivatives in inhibiting tumor growth in mouse models. The results indicated a significant reduction in tumor size when treated with this compound compared to control groups.

-

Immunosuppressive Effects in Autoimmunity

- Clinical trials involving patients with rheumatoid arthritis demonstrated that administration of this compound led to decreased inflammatory markers and improved clinical outcomes, suggesting its role as a safer alternative to traditional corticosteroids.

-

Neuroprotective Effects

- Research focusing on Alzheimer's disease models showed that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent in neurodegenerative disorders.

Wirkmechanismus

. This binding triggers a signaling cascade that involves the activation of protein kinases and the regulation of gene expression. The molecular targets of abscisic acid include protein phosphatases and transcription factors, which play key roles in mediating its effects on plant physiology .

Vergleich Mit ähnlichen Verbindungen

Abscisinsäure ist unter den Pflanzenhormonen einzigartig aufgrund ihrer Rolle bei Stressreaktionen und ihrer Fähigkeit, die Schließung der Stomata zu regulieren. Ähnliche Verbindungen sind Gibberelline, Cytokinine und Auxine, die ebenfalls das Pflanzenwachstum und die Entwicklung regulieren, aber unterschiedliche physiologische Rollen haben . So fördern Gibberelline beispielsweise die Stengelstreckung und die Samenkeimung, während Cytokinine die Zellteilung und das Wachstum stimulieren . Die einzigartige Fähigkeit von Abscisinsäure, Stressreaktionen zu vermitteln, und ihre Beteiligung an der Stomata-Regulation unterscheiden sie von diesen anderen Pflanzenhormonen .

Biologische Aktivität

The compound (2R,3R,4S,5R)-2-(6-((4-Amino-3-iodobenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydrofuran core with hydroxymethyl and purine moieties. The presence of the 4-amino-3-iodobenzyl group suggests potential interactions with various biological targets, particularly in the context of nucleoside analogs and receptor modulation.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

- Adenosine Receptor Modulation : The compound has been shown to interact with adenosine receptors (ARs), which play critical roles in various physiological processes including neurotransmission and immune response. Its structural similarity to adenosine suggests it may act as an agonist or antagonist depending on the receptor subtype involved .

- Cytotoxicity : Preliminary findings indicate that this compound exhibits cytotoxic effects against certain tumor cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve disruption of cellular signaling pathways critical for tumor growth .

- Antimicrobial Activity : The compound's structural features may confer antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

The biological activity of the compound can be attributed to several mechanisms:

- Receptor Binding : The binding affinity to adenosine receptors has been quantified through various assays. For instance, modifications at the C6 position have been shown to enhance selectivity and potency against specific receptor subtypes .

- Inhibition of Enzymatic Activity : Studies have indicated that this compound can inhibit certain methyltransferases involved in nucleic acid metabolism, further supporting its role as a therapeutic agent in oncology .

Table 1: Biological Activities and Potencies

| Activity Type | Target Receptor/Cell Line | IC50/Ki Value | Reference |

|---|---|---|---|

| Adenosine Receptor | A2A | 11 nM | |

| Cytotoxicity | P-388 Tumor Cells | IC50 = 15 µM | |

| Antimicrobial | Various Bacterial Strains | MIC = 10 µg/mL |

Case Studies

- Cytotoxicity in Tumor Models : In a study involving P-388 murine lymphoid neoplasm cells, the compound demonstrated significant cytotoxicity with an IC50 value indicative of its potential as an anticancer agent. Further investigation into the signaling pathways affected by this compound revealed apoptosis induction through caspase activation .

- Adenosine Receptor Interaction : A systematic study evaluated the binding affinity of various derivatives of this compound at different adenosine receptor subtypes. The findings highlighted that modifications at the benzyl position significantly altered receptor selectivity and potency, emphasizing the importance of structural optimization in drug design .

Eigenschaften

CAS-Nummer |

95523-14-1 |

|---|---|

Molekularformel |

C17H19IN6O4 |

Molekulargewicht |

498.3 g/mol |

IUPAC-Name |

(2R,3R,4S,5R)-2-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C17H19IN6O4/c18-9-3-8(1-2-10(9)19)4-20-15-12-16(22-6-21-15)24(7-23-12)17-14(27)13(26)11(5-25)28-17/h1-3,6-7,11,13-14,17,25-27H,4-5,19H2,(H,20,21,22)/t11-,13-,14-,17-/m1/s1 |

InChI-Schlüssel |

REGZQZHKIFOMRK-LSCFUAHRSA-N |

SMILES |

C1=CC(=C(C=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N |

Isomerische SMILES |

C1=CC(=C(C=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)I)N |

Kanonische SMILES |

C1=CC(=C(C=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N |

Synonyme |

3-iodo-N(6)-4-aminobenzyladenosine IABA N(6)-(4-amino-3-(I(125))iodobenzyl)adenosine N(6)-(4-amino-3-iodobenzyl)adenosine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.